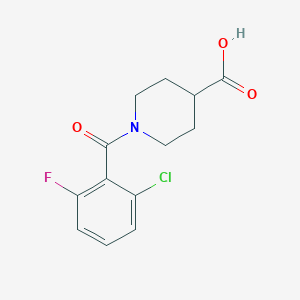
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one, also known as PTA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. PTA is a member of the triazine family and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one has been found to inhibit the activity of protein tyrosine phosphatase, which is involved in the regulation of several cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one has been found to exhibit a wide range of biochemical and physiological effects. Some of the most notable effects of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one include its ability to induce apoptosis in cancer cells, its ability to inhibit the growth of tumor cells, and its ability to regulate the activity of various enzymes and proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one in lab experiments is its ability to selectively target specific enzymes and proteins in the body. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one. One of the most promising directions is the development of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one-based fluorescent probes for the detection of metal ions. Another promising direction is the development of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one-based inhibitors of protein tyrosine phosphatase for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action is not fully understood. While 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, it also has some limitations that need to be considered. Overall, 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one is a valuable tool for studying various cellular processes, and further research is needed to fully understand its potential applications.
Synthesemethoden
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with propylthiol, followed by the formation of a triazine ring through the reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through the addition of sodium hydroxide to the reaction mixture, resulting in the formation of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one include its use as a fluorescent probe for the detection of metal ions, its use as an inhibitor of protein tyrosine phosphatase, and its use as a potential anticancer agent.
Eigenschaften
Produktname |
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one |
|---|---|
Molekularformel |
C15H20N4O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-(2-propan-2-yloxyanilino)-6-propylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H20N4O2S/c1-4-9-22-14-13(17-15(20)19-18-14)16-11-7-5-6-8-12(11)21-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,16,17,19,20) |
InChI-Schlüssel |
KRHNTCKYVIEMRQ-UHFFFAOYSA-N |
SMILES |
CCCSC1=NNC(=O)N=C1NC2=CC=CC=C2OC(C)C |
Kanonische SMILES |
CCCSC1=NNC(=O)N=C1NC2=CC=CC=C2OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)





